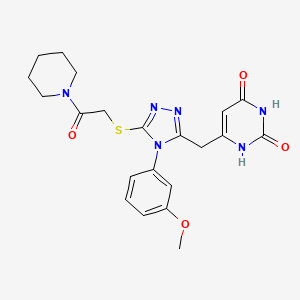![molecular formula C18H15ClN2O3 B2364815 5-chloro-3-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoéthyl)benzo[d]oxazol-2(3H)-one CAS No. 902254-93-7](/img/structure/B2364815.png)
5-chloro-3-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoéthyl)benzo[d]oxazol-2(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-3-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one is a unique organic compound known for its complex structure and significant utility in various fields such as medicinal chemistry, organic synthesis, and industrial applications. Its intricate molecular arrangement consists of a benzo[d]oxazol-2(3H)-one core substituted with a chloro group and a 3,4-dihydroquinoline moiety, making it a versatile compound in chemical research.
Applications De Recherche Scientifique
In Chemistry
Organic Synthesis: : Intermediate for the synthesis of complex molecules.
Catalysis: : Used in various catalytic cycles to facilitate organic reactions.
In Biology and Medicine
Pharmaceutical Development: : Potential therapeutic agent due to its structural features.
Biological Studies: : Investigated for its biological activity and potential as a bioactive compound.
In Industry
Material Science: : Precursor for the synthesis of materials with specific properties.
Agricultural Chemicals: : Basis for the development of agrochemicals with desired effects.
Mécanisme D'action
Target of Action
Compounds with similar structures, such as 3,4-dihydroisoquinolin-1(2h)-one derivatives, have shown significant antioomycete activity against phytopathogens likePythium recalcitrans
Mode of Action
Studies on similar compounds suggest that they might disrupt the biological membrane systems of their targets . This disruption could interfere with the normal functioning of the cells, leading to their death .
Biochemical Pathways
Disruption of these pathways could lead to cell death .
Result of Action
The result of the compound’s action is likely the death of the targeted cells due to disruption of their biological membrane systems . This could potentially make the compound effective against certain types of pathogens, such as oomycetes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-3-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one typically involves multi-step organic reactions starting from simple aromatic compounds. A common route includes:
Nitration of an aromatic precursor to introduce a nitro group.
Reduction of the nitro compound to an amine.
Cyclization to form the oxazole ring system.
Chlorination to introduce the chloro substituent.
Coupling with a 3,4-dihydroquinoline derivative under controlled conditions to form the desired compound.
Industrial Production Methods
For large-scale production, the synthesis is optimized to enhance yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and catalytic reactions may be employed to streamline the process.
Analyse Des Réactions Chimiques
Types of Reactions It Undergoes
Oxidation: : Can be oxidized to introduce further functionalities.
Reduction: : Reduction of oxo groups to hydroxyl groups.
Substitution: : Electrophilic and nucleophilic substitution at various positions.
Common Reagents and Conditions Used
Oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid.
Reducing agents such as lithium aluminium hydride.
Halogenating agents for further substitution reactions.
Major Products Formed from These Reactions
Derivatives with varied substitution patterns.
Functionalized oxazole and quinoline derivatives.
Compounds with enhanced pharmacological properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Chloro-2-(2-oxo-2-phenylethyl)benzo[d]oxazol-3(2H)-one: : Another compound with a similar benzo[d]oxazol-2(3H)-one core but different substituent.
3-(2-(3,4-Dihydroquinolin-1(2H)-yl)-2-oxoethyl)benzo[d]thiazol-2(3H)-one: : Similar structure but with a thiazole ring instead of an oxazole ring.
2-(2-(3,4-Dihydroquinolin-1(2H)-yl)-2-oxoethyl)-5-nitrobenzo[d]oxazol-3(2H)-one: : Contains a nitro group instead of a chloro group.
Uniqueness
5-Chloro-3-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one stands out due to its specific substitution pattern, which imparts distinct chemical properties and biological activities, making it a valuable compound for further research and application.
Propriétés
IUPAC Name |
5-chloro-3-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-1,3-benzoxazol-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O3/c19-13-7-8-16-15(10-13)21(18(23)24-16)11-17(22)20-9-3-5-12-4-1-2-6-14(12)20/h1-2,4,6-8,10H,3,5,9,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GURWACYEIBHFKL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CN3C4=C(C=CC(=C4)Cl)OC3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-[3-Methyl-4-(oxiran-2-ylmethoxy)phenyl]pyridine](/img/structure/B2364732.png)
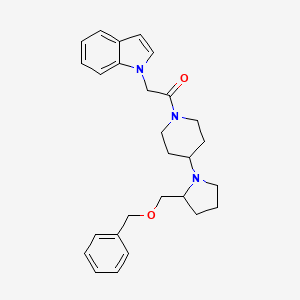
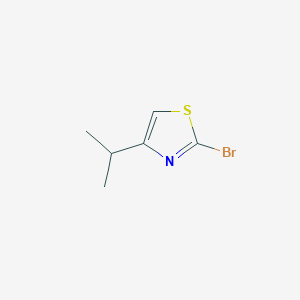
![Ethyl 5-(4-bromobenzamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2364735.png)
![N-(4-ethoxyphenyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2364737.png)
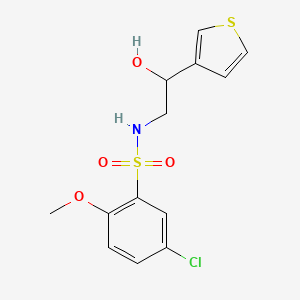
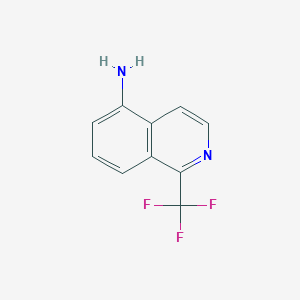

![N-(4-bromobenzyl)-3-(3-fluorophenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B2364744.png)
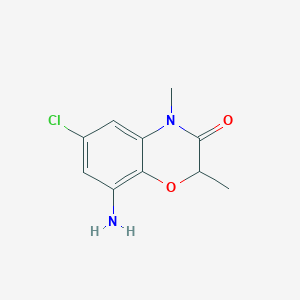
![N-(3,4-dimethoxyphenyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2364749.png)
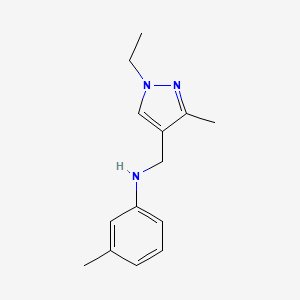
![2-[(3-Chlorophenyl)methyl]-4-methyl-6-(2-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2364753.png)
